molecular formula C22H22FN5OS B2963431 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone CAS No. 2034308-40-0

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone

Cat. No.: B2963431
CAS No.: 2034308-40-0
M. Wt: 423.51
InChI Key: AYQRCXJWLFHFOW-UHFFFAOYSA-N
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Description

The compound “(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone” (CAS: 2034308-40-0) is a heterocyclic methanone derivative with the molecular formula C₂₂H₂₂FN₅OS and a molecular weight of 423.5 g/mol . Its structure features a cyclopenta[c]pyridazine core linked to a piperazine moiety and a 2-(2-fluorophenyl)-4-methylthiazole group.

Properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c1-14-20(30-21(24-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)25-26-19/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQRCXJWLFHFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone is a complex heterocyclic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N6O3C_{22}H_{22}N_{6}O_{3}, with a molecular weight of approximately 418.46 g/mol. The structure features a cyclopentapyridazine moiety linked to a piperazine and a thiazole derivative, which may contribute to its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. In a study by Chahal et al., derivatives containing similar structures exhibited significant MAO-B inhibition with IC50 values as low as 0.013 µM, indicating potent activity against neurodegenerative disorders like Alzheimer's disease .

Table 1: MAO Inhibition Potency of Related Compounds

CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

2. Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using L929 fibroblast cells. Notably, the compound exhibited low cytotoxicity at various concentrations, with an IC50 value significantly higher than those of more toxic analogs, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Observations
T327.05Cytotoxic at higher doses
T6>120.6Non-toxic at tested doses

The mechanism by which this compound exerts its biological effects likely involves reversible and competitive inhibition of MAO-B, as supported by molecular docking studies that indicated strong binding affinity to the enzyme's active site . The presence of the piperazine and thiazole moieties is believed to enhance binding interactions.

Neurodegenerative Disorders

Given its potent MAO-B inhibition, the compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selectivity for MAO-B over MAO-A suggests fewer side effects related to serotonin metabolism, which is crucial in developing safer therapeutic agents.

Comparison with Similar Compounds

Cyclopenta[c]pyridazine Derivatives

A closely related analog, [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone (C₂₄H₂₉N₉O, MW: 459.56 g/mol), shares the cyclopenta[c]pyridazine-piperazine backbone but replaces the thiazole-fluorophenyl group with a pyrimidine-azetidine substituent and a dimethylpyrazole unit . Key differences include:

  • Substituent Effects : The pyrimidine-azetidine group may enhance hydrogen-bonding interactions compared to the thiazole-fluorophenyl system, which prioritizes hydrophobic and π-π stacking interactions.

Methanone Derivatives with Heterocyclic Moieties

Two methanone derivatives from , 7a (C₁₀H₈N₆OS) and 7b (C₁₂H₁₂N₄O₃S), feature pyrazole-thiophene cores instead of pyridazine-thiazole systems :

  • 7b : Contains an ester group, which may improve solubility but reduce metabolic stability due to esterase susceptibility.
  • Comparison : The target compound’s fluorine atom and methylthiazole group likely confer greater lipophilicity and target selectivity than 7a/7b.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a polycyclic framework but lacks the methanone linker and piperazine moiety .

Data Table: Structural and Molecular Comparison

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity Clues
Target Compound C₂₂H₂₂FN₅OS 423.5 Fluorophenyl, thiazole, pyridazine Likely kinase inhibition or receptor antagonism
Cyclopenta[c]pyridazine analog C₂₄H₂₉N₉O 459.56 Pyrimidine, azetidine, pyrazole Enhanced hydrogen-bonding capacity
Methanone derivative 7a C₁₀H₈N₆OS 284.28 Cyano, thiophene Electrophilic reactivity
Methanone derivative 7b C₁₂H₁₂N₄O₃S 310.32 Ester, thiophene Esterase-sensitive prodrug potential

Research Findings and Implications

  • Fluorine Impact: The 2-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs, a critical factor in CNS-targeting drug design .
  • Thiazole vs. Thiophene : The 4-methylthiazole moiety likely offers greater metabolic stability than the thiophene rings in 7a/7b, as thiazoles are less prone to oxidative degradation .

Q & A

Q. Table 1. Key Synthetic Challenges and Solutions

StepChallengeSolution (Referenced Evidence)
Piperazine-thiazole couplingLow yield due to steric hindranceUse Pd-catalyzed cross-coupling (analogous to ’s aryl-acetyl methods)
Fluorophenyl ring introductionRegioselectivity issuesOptimize Friedel-Crafts conditions with Lewis acid catalysts (e.g., AlCl₃)

Q. Table 2. Environmental Risk Assessment Parameters

ParameterMethod (Referenced Evidence)
BioaccumulationOECD 305 guideline; compare logKow values
EcotoxicityDaphnia magna acute toxicity assays

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